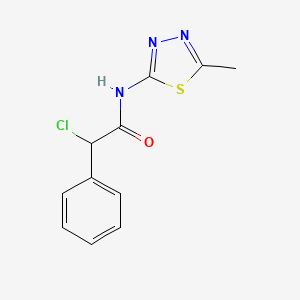

![molecular formula C16H13ClN2O2 B1402901 N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide CAS No. 1365963-80-9](/img/structure/B1402901.png)

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide

説明

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has a molecular formula of C19H13N3O2 . Benzoxazole, a component of this compound, is an aromatic organic compound with a benzene-fused oxazole ring structure . Benzoxazole and its derivatives are commercially important and find use in research as a starting material for the synthesis of larger, usually bioactive structures .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves various methods. One method involves the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Another method involves a sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides .Molecular Structure Analysis

The molecular structure of N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide is complex, with a benzoxazole ring fused to a phenyl group. The compound has a molecular weight of 315.325 Da .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .科学的研究の応用

Synthesis and Biological Activities

Antitumor and Antimicrobial Applications : Compounds bearing the N-(benzoxazol-2-yl) moiety, including structures similar to N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide, have been synthesized and evaluated for their antitumor and antimicrobial activities. One notable compound showed significant activity and selectivity towards non-small cell lung cancer and melanoma cell lines, highlighting the potential of these compounds in cancer therapy (Sławiński & Brzozowski, 2006). Additionally, various derivatives have demonstrated antimicrobial activities against bacteria and fungi, indicating their utility in addressing microbial infections (Temiz‐Arpacı et al., 2005).

Antinociceptive Activity : Derivatives of benzoxazolone, closely related to the compound of interest, have been investigated for their antinociceptive (pain-relieving) activities, offering insights into potential applications in pain management (Önkol et al., 2004).

Material Science and Sensor Applications

- Light Harvesting and Electrochemical Sensing : Certain benzoxazole compounds have been studied for their light harvesting efficiencies and potential applications in dye-sensitized solar cells (DSSCs), demonstrating the versatility of these molecules in energy conversion and storage applications (Mary et al., 2019). Moreover, benzoxazole derivatives modified with silver nanoparticles have been explored for the electrochemical detection of mercuric ions, indicating their utility in environmental monitoring and pollutant detection (Manzoor et al., 2022).

将来の方向性

The future directions for research on N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Given the diverse chemotherapeutic activity of benzoxazole derivatives , this compound could potentially be explored for its therapeutic potential.

特性

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTDEYKJLXXEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1402820.png)

![5-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1402822.png)

![4-(4-Amino-phenyl)-7-(2-dimethylamino-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402823.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1402826.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)

![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)

![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)

![6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1402831.png)

![2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B1402835.png)

![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B1402837.png)

![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)